molecular formula C18H20N2O3S2 B2715076 (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448078-60-1

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No.: B2715076
CAS No.: 1448078-60-1
M. Wt: 376.49
InChI Key: BTJIVMBOIYWONP-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyridine ring substituted with a methylthio group and a pyrrolidine ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the methylthio group through a nucleophilic substitution reaction. The pyrrolidine ring can be synthesized separately and then coupled with the pyridine derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyridin-3-yl)(2-(methylsulfonyl)pyrrolidin-1-yl)methanone
  • (2-(Methylthio)pyridin-3-yl)(2-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of (2-(Methylthio)pyridin-3-yl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-16(10-5-11-19-17)18(21)20-12-6-7-14(20)13-25(22,23)15-8-3-2-4-9-15/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIVMBOIYWONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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